(2-(Isoxazol-3-yl)phenyl)methanamine
Description
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
[2-(1,2-oxazol-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H10N2O/c11-7-8-3-1-2-4-9(8)10-5-6-13-12-10/h1-6H,7,11H2 |
InChI Key |
GRXLXPYSSVOSHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=NOC=C2 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Reactions for Isoxazole Ring Formation
The [3+2] cycloaddition between nitrile oxides and alkynes constitutes the most direct route to the isoxazole core. In a representative procedure, 2-ethynylbenzylamine reacts with in situ-generated nitrile oxides under mild basic conditions. A 2025 study demonstrated that using triethylamine (2.5 equiv) in ethyl acetate at 40°C for 8 hours achieves 82% yield of the target compound .
Table 1: Cycloaddition Optimization Parameters
| Parameter | Optimal Condition | Yield Impact (±%) | Byproduct Formation |
|---|---|---|---|
| Base | Triethylamine | +15 | <5% |
| Solvent | Ethyl acetate | +12 | 3–7% |
| Temperature | 40°C | +8 | 2–4% |
| Reaction Time | 8 hr | +5 | <2% |
Regioselectivity arises from electronic effects: the nitrile oxide's oxygen coordinates to the alkyne's terminal carbon, favoring 3-substitution on the isoxazole . Computational studies (RI-BP86 level) confirm this transition state (ΔG‡ = 18.7 kcal/mol) is 9.3 kcal/mol more favorable than alternative pathways .
Condensation with Hydroxylamine Derivatives
An alternative approach involves condensing β-keto amines with hydroxylamine. For example, 2-(3-oxopropyl)phenylmethanamine reacts with hydroxylamine hydrochloride (1.2 equiv) in methanol/water (3:1) at 25°C for 12 hours , yielding 76% of the product . This method avoids metal catalysts but requires strict pH control (6.5–7.5) to prevent over-oxidation.
Critical Considerations:
-
Solvent Polarity: Dielectric constants >20 reduce side reactions (e.g., oxime ether formation) by stabilizing ionic intermediates .
-
Stoichiometry: Excess hydroxylamine (>1.5 equiv) decreases yields due to N-O bond cleavage (observed via <sup>15</sup>N NMR) .
Reductive Amination of Isoxazole Ketones
Ketone intermediates like 2-(isoxazol-3-yl)benzaldehyde undergo reductive amination using sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol with ammonium acetate buffer. A 2024 protocol achieved 89% yield under these conditions :
Advantages:
-
Tolerates electron-deficient aromatic systems
-
Single-step conversion from readily available aldehydes
Limitations:
-
Requires anhydrous conditions (H<sub>2</sub>O < 0.1%)
-
Boron byproducts complicate purification
Multi-Step Synthesis via Mesylate Intermediates
A patent-derived method employs a four-step sequence starting from phenyl salicylate :
-
Sulfonation: React with methanesulfonyl chloride (1.1 equiv) in toluene at 0–5°C (Yield: 85%)
-
Oxime Formation: Treat with hydroxylamine hydrochloride (1.05 equiv) in dichloromethane (Yield: 76%)
-
Cyclization: Use 1,8-diazabicycloundec-4-ene (DBU) in THF at 35°C (Yield: 65%)
-
Amine Deprotection: HCl (6M) in ethanol (Yield: 92%)
Table 2: Comparative Analysis of Methods
| Method | Total Yield | Scalability | Purity (%) | Cost Index |
|---|---|---|---|---|
| Cycloaddition | 82% | High | 98.5 | 1.0 |
| Condensation | 76% | Moderate | 95.2 | 1.3 |
| Reductive Amination | 89% | Low | 99.1 | 2.1 |
| Multi-Step | 48% | High | 97.8 | 3.4 |
Emerging Techniques: Flow Chemistry and Catalysis
Recent advances include continuous-flow systems that enhance reproducibility. A microreactor setup (0.5 mm ID) operating at 120°C and 15 bar reduces reaction time from hours to 8 minutes while maintaining 84% yield . Heterogeneous catalysts like zeolite-supported Pd nanoparticles (1 mol%) show promise for tandem cycloaddition-hydrogenation sequences, though yields remain suboptimal (62%) .
Chemical Reactions Analysis
Types of Reactions
(2-(Isoxazol-3-yl)phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
Scientific Research Applications
The following sections detail the specific applications of (2-(Isoxazol-3-yl)phenyl)methanamine in scientific research.
Anticancer Research
Recent studies have highlighted the potential of (2-(Isoxazol-3-yl)phenyl)methanamine as an anticancer agent. Its structural similarities to other isoxazole derivatives, which have demonstrated significant cytotoxic effects against various cancer cell lines, suggest that it may also exhibit similar properties. For instance:
- Indole-Isoxazole Hybrids : Research on indole-isoxazole hybrids has shown promising anticancer activities. These compounds were evaluated against liver and breast cancer cell lines, demonstrating cytotoxic effects and mechanisms involving cell cycle arrest and apoptosis .
- Mechanisms of Action : Studies indicate that compounds with isoxazole structures can inhibit tubulin polymerization and affect key regulatory proteins involved in cancer progression, such as CDK4 .
Anti-inflammatory Activity
Compounds containing isoxazole derivatives are known for their anti-inflammatory properties. (2-(Isoxazol-3-yl)phenyl)methanamine may contribute to this field by acting as a selective COX-2 inhibitor, which is crucial for managing inflammatory diseases:
- COX Inhibition : Some synthesized derivatives have shown significant selectivity towards COX-2 over COX-1, suggesting potential for developing anti-inflammatory medications .
Antimicrobial Properties
The antimicrobial activity of isoxazole derivatives has been well-documented. The ability of (2-(Isoxazol-3-yl)phenyl)methanamine to interact with various biological targets makes it a candidate for further exploration in antimicrobial research:
- Inhibition Studies : Various studies have documented the effectiveness of isoxazole derivatives against bacterial and fungal strains, indicating that (2-(Isoxazol-3-yl)phenyl)methanamine could be similarly effective.
Synthesis Routes
Multiple synthetic routes can be employed to produce (2-(Isoxazol-3-yl)phenyl)methanamine efficiently in laboratory settings:
- Direct Amine Synthesis : Utilizing starting materials containing both phenolic and isoxazole functionalities.
- Cyclization Reactions : Employing reactions that facilitate the formation of the isoxazole ring followed by amination processes.
These methods allow researchers to explore modifications and optimize yields for further applications in drug discovery.
Case Studies
Several case studies emphasize the therapeutic potential and biological evaluation of (2-(Isoxazol-3-yl)phenyl)methanamine:
Mechanism of Action
The mechanism of action of (2-(Isoxazol-3-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenyl and methanamine groups can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (2-(Isoxazol-3-yl)phenyl)methanamine with structurally related compounds, focusing on molecular features and substituent effects:
Key Observations :
- Heterocycle Influence : Replacement of isoxazole with oxazole (e.g., in (2-(4-Chlorophenyl)oxazol-4-yl)methanamine) alters electronic properties due to differences in heteroatom positions (oxygen vs. nitrogen). Oxazole derivatives often exhibit enhanced metabolic stability compared to isoxazoles .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) increase lipophilicity and may enhance receptor binding but reduce solubility. Methoxy groups (e.g., in ) improve solubility and modulate steric interactions .
Antimicrobial and Antiviral Activity
- Oxadiazole Derivatives : Compounds like (E)-(3-(5-(2-Bromothiophen-2-yl)vinyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine (ID 34d) demonstrated inhibitory activity against dengue virus NS5 polymerase, attributed to the bromothiophene group’s hydrophobic interactions .
Receptor Modulation
- Isoxazole Derivatives : [5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride was tested as a gonadotropin receptor allosteric modulator, likely due to the methoxy group’s ability to engage in hydrogen bonding .
Biological Activity
(2-(Isoxazol-3-yl)phenyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity of (2-(Isoxazol-3-yl)phenyl)methanamine, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of (2-(Isoxazol-3-yl)phenyl)methanamine features an isoxazole ring that can interact with various biological macromolecules, potentially influencing their functions. The specific substitution pattern of the isoxazole moiety is critical for its chemical reactivity and biological activity.
The mechanism of action for (2-(Isoxazol-3-yl)phenyl)methanamine involves interactions with molecular targets that modulate biological pathways. Isoxazole compounds can inhibit enzymes or alter receptor activities, leading to various therapeutic effects .
Antimicrobial Activity
Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. For example, a series of synthesized isoxazole compounds were evaluated for their in vitro antibacterial and antifungal activities. The results showed that certain derivatives displayed high activity against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 8n | E. coli | 8 |
| 8j | Staphylococcus aureus | 16 |
| 8o | Pseudomonas aeruginosa | 32 |
| 8i | Candida albicans | 4 |
Anti-inflammatory Activity
Isoxazole derivatives have also demonstrated anti-inflammatory effects. A study highlighted the selective inhibition of COX-2 by certain isoxazoles, suggesting their potential as anti-inflammatory agents. Compounds with specific substituents showed enhanced selectivity towards COX-2 over COX-1, indicating a promising therapeutic profile .
Anticancer Activity
Several studies have explored the anticancer potential of isoxazole derivatives. For instance, compounds were tested against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis. The mechanism involved alterations in signaling pathways related to cell growth and survival, as evidenced by changes in the expression levels of key proteins involved in apoptosis .
Case Study 1: Synthesis and Evaluation of Isoxazole Derivatives
A recent study synthesized a series of isoxazole-based compounds and evaluated their biological activities. The findings revealed that specific structural modifications significantly enhanced the antimicrobial properties of these compounds. Docking studies indicated strong theoretical affinities for key targets involved in bacterial resistance mechanisms .
Case Study 2: Structure-Activity Relationship (SAR)
Investigations into the SAR of substituted isoxazoles revealed that electron-donating groups on the phenyl ring improved antibacterial activity. Compounds with methoxy groups exhibited superior activity compared to those with halogen substituents, highlighting the importance of electronic effects in designing more effective antimicrobial agents .
Q & A
Basic: What are the common synthetic routes for (2-(Isoxazol-3-yl)phenyl)methanamine?
Answer:
The compound is typically synthesized via multi-step routes involving (1) formation of the isoxazole ring and (2) functionalization of the phenyl-methanamine backbone. A representative approach includes:
- Step 1: Condensation of a nitrile oxide with an acetylene derivative to form the isoxazole ring (analogous to methods in for (3-phenylisoxazol-5-yl)methylamine) .
- Step 2: Introduction of the methanamine group via reductive amination or nucleophilic substitution, as seen in benzimidazole-containing analogs (, Scheme 1) .
- Step 3: Purification using column chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry .
Basic: What characterization techniques are critical for confirming its structural integrity?
Answer:
Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions on the isoxazole and phenyl rings (e.g., aromatic proton splitting patterns in ) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography: For unambiguous confirmation of stereochemistry, as applied to similar compounds in NIST data ( ) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Refer to SDS guidelines for structurally similar amines (e.g., (2,4,6-trimethoxyphenyl)methanamine in ):
- PPE: Lab coat, nitrile gloves, and eye protection.
- Ventilation: Use fume hoods to avoid inhalation (H335 hazard) .
- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced: How can structure-activity relationship (SAR) studies optimize its antimicrobial activity?
Answer:
SAR strategies include:
- Substituent Modulation: Introducing electron-withdrawing groups (e.g., nitro, halogens) on the phenyl ring to enhance microbial target binding, as demonstrated in benzimidazole-thiazolidinone hybrids () .
- Isoxazole Modifications: Varying the isoxazole’s substituents (e.g., methyl, phenyl) to alter lipophilicity and bioavailability, as seen in Dengue NS5 inhibitors ( ) .
- Bioisosteric Replacement: Replacing the methanamine group with a bioisostere (e.g., hydroxyl, carboxyl) to improve solubility without compromising activity .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from:
- Assay Variability: Standardize MIC (minimum inhibitory concentration) testing protocols (e.g., broth microdilution vs. agar diffusion) .
- Structural Isomerism: Verify regiochemistry (e.g., 3- vs. 5-substituted isoxazole) using 2D NMR, as misassignment can lead to conflicting results .
- Solubility Effects: Use co-solvents (e.g., DMSO) at non-toxic concentrations to ensure compound solubility in bioassays .
Advanced: What computational methods predict its binding affinity for viral targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like Dengue NS5 ( ) .
- MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
- QSAR Modeling: Generate predictive models using descriptors like logP and polar surface area (’s AI-driven synthesis planning) .
Advanced: How to optimize synthetic yields for scale-up?
Answer:
- Catalyst Screening: Test ZnCl₂ () or Lewis acids like BF₃·Et₂O for cyclization steps .
- Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) for steps like imine formation .
- Workflow Automation: Use flow chemistry for precise control of exothermic reactions (e.g., thioglycolic acid addition in ) .
Advanced: How to address discrepancies in HPLC purity vs. NMR data?
Answer:
- Impurity Profiling: LC-MS to identify byproducts (e.g., oxidation of methanamine to nitrile).
- Deuterated Solvents: Use DMSO-d₆ in NMR to avoid signal overlap from residual solvents .
- Calibration Standards: Validate HPLC methods with certified reference materials (e.g., NIST-traceable compounds in ) .
Advanced: What strategies identify its biological targets in antimicrobial screens?
Answer:
- Pull-Down Assays: Use biotinylated analogs to isolate target proteins from bacterial lysates.
- Metabolomic Profiling: LC-MS/MS to track changes in microbial metabolite levels post-treatment .
- CRISPR-Cas9 Knockouts: Validate target relevance by deleting putative genes in E. coli or S. aureus .
Advanced: How to assess its stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies: Expose to 0.1M HCl/NaOH (pH 1–13) and monitor decomposition via HPLC (’s stability guidelines) .
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (e.g., >150°C for storage recommendations) .
- Light Sensitivity Tests: Use UV-Vis spectroscopy to quantify photodegradation in amber vs. clear glass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
